molecular formula C4H3BrN2OS B1629956 5-Bromothiazole-2-carboxamide CAS No. 957345-64-1

5-Bromothiazole-2-carboxamide

Cat. No. B1629956
CAS RN: 957345-64-1
M. Wt: 207.05 g/mol
InChI Key: XUMYOPBPBIOHLH-UHFFFAOYSA-N
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Description

5-Bromothiazole-2-carboxamide is a chemical compound with the molecular formula C4H3BrN2OS . It has an average mass of 207.048 Da and a mono-isotopic mass of 205.914932 Da .


Molecular Structure Analysis

The molecular structure of 5-Bromothiazole-2-carboxamide consists of a thiazole ring, which is a type of heterocyclic compound containing nitrogen and sulfur . This compound has a bromine atom attached to the 5th position and a carboxamide group attached to the 2nd position of the thiazole ring .


Physical And Chemical Properties Analysis

5-Bromothiazole-2-carboxamide has a molecular formula of C4H3BrN2OS . Its average mass is 207.048 Da and its mono-isotopic mass is 205.914932 Da .

Scientific Research Applications

Pharmacology and Mechanism of Action

Compounds related to 5-Bromothiazole-2-carboxamide, such as imidazole derivatives, have been widely studied for their antitumor activity. These studies highlight the potential mechanisms through which these compounds exert their effects, including inhibition of specific cellular pathways and interactions with DNA. For example, imidazole derivatives are reviewed for their antitumor activities, indicating a broad interest in the synthesis of compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).

Applications in Chemotherapy

The utility of certain compounds in cancer chemotherapy has been extensively reviewed, with some focusing on their metabolism and the development of orally-administrable drugs. These insights are crucial for understanding how modifications to chemical structures, such as the addition of a bromothiazole group, could potentially enhance the efficacy or reduce the toxicity of chemotherapeutic agents. A detailed review of 5-FU metabolism and orally-administrable 5-FU drugs provides an example of how specific compounds are applied in cancer treatment and their biochemical interactions (Miura et al., 2010).

Neuropharmacology and Behavioral Studies

The neuropharmacology of compounds such as 5-hydroxytryptamine and their behavioral effects in animal models are of significant interest. These studies contribute to our understanding of the neurological and psychological effects of chemical compounds, including potential anxiolytic and hallucinogenic properties. This area of research is critical for identifying new therapeutic targets and understanding the complex interactions between chemical compounds and the nervous system (Green, 2006).

Supramolecular Chemistry and Self-Assembly

The design and synthesis of benzene-1,3,5-tricarboxamides (BTAs) demonstrate the applications of chemical compounds in supramolecular chemistry, highlighting their potential in nanotechnology, polymer processing, and biomedical applications. Such studies underscore the versatility of chemical compounds in engineering novel materials with specific properties and functions (Cantekin, de Greef, & Palmans, 2012).

properties

IUPAC Name

5-bromo-1,3-thiazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3BrN2OS/c5-2-1-7-4(9-2)3(6)8/h1H,(H2,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUMYOPBPBIOHLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=N1)C(=O)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30626212
Record name 5-Bromo-1,3-thiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromothiazole-2-carboxamide

CAS RN

957345-64-1
Record name 5-Bromo-1,3-thiazole-2-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30626212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-1,3-thiazole-2-carboxamide
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 5-bromo-thiazole-2-carboxylic acid (0.267 g, 0.128 mmol) suspended in dry dichloromethane (30 mL) are added oxalyl chloride (0.22 mL, 0.257 mmol) and a drop of DMF. The reaction is stirred for 1 hour at room temperature. The solvent is evaporated and the resultant crude is dissolved in 7M NE3 in MeOH. The reaction mixture is stirred overnight at room temperature. After evaporation of the solvent, the residue is dissolved in dichloromethane and washed with 1M NaOH. The organic phase is dried over MgSO4, filtered and evaporated. The residue is purified by silica gel column chromatography eluting with 95:5 DCM:MeOH to give the title compound (33.8 mg, 25%).
Quantity
0.267 g
Type
reactant
Reaction Step One
Quantity
0.22 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Yield
25%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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